molecular formula C5H8O5 B025471 Citramalic acid CAS No. 102601-31-0

Citramalic acid

Cat. No.: B025471
CAS No.: 102601-31-0
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
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Description

Citramalic acid, also known as ®-2-hydroxy-2-methylbutanedioic acid, is an organic compound with the molecular formula C₅H₈O₅. It is a chiral compound structurally related to malic acid and is classified as a hydroxydicarboxylic acid. This compound is naturally present in certain fruits and is involved in various metabolic pathways in plants and microorganisms .

Scientific Research Applications

Citramalic acid has diverse applications in scientific research:

Mechanism of Action

The presence of citramalate in the urine indicates intestinal dysbiosis . Not formed in human tissues, citramalate may be formed by anaerobic bacteria such as clostridia, as well as by yeast/fungi .

Safety and Hazards

Citramalic acid is labeled with the signal word “Warning” and hazard statements H315, H319, H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The mechanism of citramalic acid biosynthesis remains to be fully elucidated . Future research could focus on developing crop-residue based consolidated bioprocessing of C4-C6 organic acids using host strains with tailor-made capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citramalic acid can be synthesized through the hydration of mesaconic acid, catalyzed by mesaconyl-C4-CoA hydratase. The reaction is as follows:

HO2CCH=C(CH3)CO2H+H2OHO2CCH2C(CH3)(OH)CO2H\text{HO}_2\text{CCH}=\text{C(CH}_3\text{)CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{HO}_2\text{CCH}_2\text{C(CH}_3\text{)(OH)CO}_2\text{H} HO2​CCH=C(CH3​)CO2​H+H2​O→HO2​CCH2​C(CH3​)(OH)CO2​H

This conversion can also be achieved in vitro .

Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered Escherichia coli strains. These strains express a modified citramalate synthase gene from Methanococcus jannaschii, which facilitates the production of this compound from glycerol. The process involves controlled batch and fed-batch fermentation, yielding significant amounts of this compound .

Chemical Reactions Analysis

Types of Reactions: Citramalic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce mesaconic acid.

    Reduction: Reduction of this compound can yield 2-methylsuccinic acid.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

    Oxidation: Mesaconic acid.

    Reduction: 2-Methylsuccinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Citramalic acid is structurally similar to other hydroxydicarboxylic acids such as:

    Malic Acid: Both compounds have similar structures, but this compound has a methyl group at the 2-position.

    Tartaric Acid: Another hydroxydicarboxylic acid, but with different stereochemistry and functional groups.

    Mesaconic Acid: this compound is the hydrated derivative of mesaconic acid.

Uniqueness: this compound’s unique structure, with a hydroxyl and a methyl group on the same carbon, distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and biological functions .

Properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
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DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
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Molecular Weight

148.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Citramalic acid
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CAS No.

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
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Record name (±)-2-hydroxy-2-methylsuccinic acid
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Record name (�±)-Citramalic acid dipotassium salt
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Record name CITRAMALIC ACID
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Record name Citramalic acid
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Melting Point

107 - 111 °C
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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